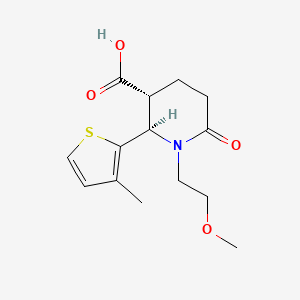

(2R,3R)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid

Description

The compound (2R,3R)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid is a piperidine-3-carboxylic acid derivative featuring a 3-methylthiophen-2-yl substituent at the C2 position and a 2-methoxyethyl group at the N1 position. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs suggest relevance in drug development, particularly in modulating enzyme activity or receptor binding due to the piperidine-carboxylic acid backbone .

Properties

IUPAC Name |

(2R,3R)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-9-5-8-20-13(9)12-10(14(17)18)3-4-11(16)15(12)6-7-19-2/h5,8,10,12H,3-4,6-7H2,1-2H3,(H,17,18)/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXIMTQWKKNCLF-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2C(CCC(=O)N2CCOC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)[C@H]2[C@@H](CCC(=O)N2CCOC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R,3R)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This compound, with the molecular formula C14H19NO4S and a molecular weight of 297.37 g/mol, has shown promise in various pharmacological studies, particularly concerning neurotransmitter modulation and potential therapeutic applications in neurological disorders.

| Property | Value |

|---|---|

| Molecular Formula | C14H19NO4S |

| Molecular Weight | 297.37 g/mol |

| Purity | Typically ≥ 95% |

| CAS Number | 1212305-26-4 |

Research indicates that this compound inhibits the uptake of key neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA). This inhibition is primarily due to its action on specific transporter types responsible for neurotransmitter reuptake, which could enhance synaptic availability and potentially improve cognitive functions or alleviate symptoms in various neuropsychiatric conditions .

Neurotransmitter Uptake Inhibition

Several studies have reported the compound's efficacy in inhibiting the uptake of glutamate and GABA:

- Glutamate Uptake : The compound significantly reduces glutamate uptake in neuronal cultures, which may have implications for conditions characterized by excitotoxicity.

- GABA Uptake : Similar inhibitory effects on GABA uptake suggest potential anxiolytic properties, aligning with the pharmacological profile of GABAergic agents .

Case Studies

- In Vivo Studies : Animal models treated with this compound demonstrated reduced anxiety-like behaviors in standard tests (e.g., elevated plus maze), suggesting anxiolytic effects.

- Cytotoxicity Assessments : In vitro assays indicated that the compound exhibits selective cytotoxicity against certain cancer cell lines, although further research is needed to elucidate its exact mechanisms and therapeutic windows .

Research Findings

Recent investigations into the compound's biological activity have highlighted its potential as a therapeutic agent:

- Selectivity : The compound shows selective inhibition of neurotransmitter transporters without significantly affecting other pathways, which is crucial for minimizing side effects.

- Synergistic Effects : Combinations with other agents (e.g., existing antidepressants) have shown enhanced efficacy in preclinical models, indicating possible applications in polypharmacy strategies for treating depression and anxiety disorders .

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, particularly in the modulation of neurotransmitter uptake. It has been shown to inhibit the uptake of key neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA), which are critical in various neurological processes and disorders.

Anticancer Potential

Recent studies have highlighted the anticancer properties of related compounds within the same chemical family. For instance, derivatives of similar structures have demonstrated significant antiproliferative activity against human cancer cell lines, including HCT-116 and MCF-7. These studies suggest that modifications to the piperidine structure can enhance anticancer efficacy .

Neuropharmacology

The ability of (2R,3R)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid to inhibit neurotransmitter uptake positions it as a potential candidate for studying neurological disorders such as epilepsy and depression. Its mechanism of action could provide insights into drug development targeting these conditions.

Cancer Research

The compound's structural analogs have been included in screening libraries for anticancer drug discovery. Its effectiveness in inhibiting cancer cell proliferation suggests that it could be further explored for developing new cancer therapies. The specific interactions of its thienyl group with biological targets may lead to the design of more selective anticancer agents .

Case Studies and Research Findings

A review of relevant literature reveals several case studies where similar compounds have been synthesized and tested for their biological effects:

These findings underscore the potential for this compound to serve as a lead compound in drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of piperidine-3-carboxylic acid derivatives with variations in substituents and stereochemistry. Below is a detailed comparison with key analogs:

Substituent Analysis

Target Compound

- C2 Substituent : 3-Methylthiophen-2-yl (a sulfur-containing aromatic heterocycle).

- N1 Substituent : 2-Methoxyethyl (a polar, oxygen-rich alkyl chain).

- Stereochemistry : (2R,3R).

- Molecular Formula: Estimated as C₁₄H₁₉NO₄S (MW ≈ 309.37 g/mol).

Analog 1 : (2R,3R)-1-Ethyl-2-(4-Methoxyphenyl)-6-Oxopiperidine-3-Carboxylic Acid

- C2 Substituent : 4-Methoxyphenyl (electron-rich aromatic ring).

- N1 Substituent: Ethyl (non-polar alkyl chain).

- Molecular Formula: C₁₅H₁₉NO₄ (MW 285.32 g/mol).

- Key Difference : Replacement of thiophene with methoxyphenyl reduces lipophilicity and introduces oxygen-mediated hydrogen bonding.

Analog 2 : (2S,3S)-2-(2-Ethoxyphenyl)-1-Methyl-6-Oxopiperidine-3-Carboxylic Acid

- C2 Substituent : 2-Ethoxyphenyl (bulky, electron-donating group).

- N1 Substituent : Methyl (small alkyl group).

- Stereochemistry : (2S,3S).

- Molecular Formula: C₁₅H₁₉NO₄ (MW 277.32 g/mol).

- Key Difference : Inverse stereochemistry and smaller N1 substituent may alter binding affinity and metabolic stability.

Analog 3 : (2R,3R)-1-Ethyl-2-(2-Methylphenyl)-6-Oxopiperidine-3-Carboxylic Acid

- C2 Substituent : 2-Methylphenyl (hydrophobic aromatic group).

- N1 Substituent : Ethyl.

- Molecular Formula: C₁₅H₁₉NO₃ (MW 261.32 g/mol).

- Key Difference : Lack of heteroatoms in the C2 substituent reduces polarity compared to the target compound.

Physicochemical Properties

Stereochemical Considerations

The (2R,3R) configuration in the target compound and Analog 1 is crucial for maintaining a specific spatial arrangement of functional groups. In contrast, the (2S,3S) configuration in Analog 2 could lead to distinct binding modes in chiral environments, such as enzyme active sites .

Preparation Methods

Formation of the Piperidine Core

The piperidine ring is constructed via a Dieckmann cyclization or Michael addition-cyclization sequence. A representative protocol from patent CN101712645B involves:

- Grignard Reaction : Diethyl oxalate reacts with 1-bromo-3-substituted propylene to form 2-carbonyl-3-allyl acetic acid ethyl ester.

- Cyanide Addition : Methyl cyanoacetate undergoes nucleophilic addition to the α,β-unsaturated ketone intermediate, yielding 2-carbonyl-4-methyl-5-cyanopentanoic acid ethyl ester.

- Cyclization : Hydrogenation with Raney nickel facilitates ring closure to form 4-methylpiperidine-2-carboxylic acid ethyl ester.

Adaptation for Target Compound :

- Replace "4-methyl" with "3-methylthiophen-2-yl" by substituting 1-bromo-propylene with a bromothiophene derivative.

- Introduce the 6-oxo group via oxidation of the corresponding alcohol or through ketone retention during cyclization.

| Step | Reaction Type | Starting Material | Product | Yield (%) | Conditions |

|---|---|---|---|---|---|

| 1 | Grignard | Diethyl oxalate | 2-Carbonyl-3-allyl acetic acid ethyl ester | 85 | THF, Mg, 0–25°C |

| 2 | Michael Addition | Methyl cyanoacetate | 2-Carbonyl-4-methyl-5-cyanopentanoic acid ethyl ester | 82 | NaH, THF, 0°C |

| 3 | Cyclization | Intermediate from Step 2 | 4-Methylpiperidine-2-carboxylic acid ethyl ester | 90 | H₂, Raney Ni, EtOH |

Introduction of the 3-Methylthiophen-2-yl Group

The thiophene moiety is incorporated via Suzuki-Miyaura coupling or Friedel-Crafts alkylation :

- Suzuki Coupling : A boronated thiophene derivative reacts with a brominated piperidine intermediate under palladium catalysis.

- Friedel-Crafts : Electrophilic substitution on thiophene using a pre-functionalized piperidine.

Example Protocol :

Attachment of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl group is introduced at the piperidine nitrogen via alkylation :

- Deprotonation : Treat the piperidine with NaH in THF.

- Alkylation : React with 2-methoxyethyl bromide at 60°C for 12 hours.

Yield Optimization :

- Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reaction efficiency.

Stereochemical Control

The (2R,3R) configuration is achieved through:

Chiral Resolution with L-Tartaric Acid

Racemic trans-4-substituted piperidine ethyl ester is resolved using L-tartaric acid in ethanol:

- Form diastereomeric salts.

- Crystallize and isolate the desired (2R,3R)-enantiomer.

Conditions :

Asymmetric Catalysis

Alternative methods employ chiral catalysts for enantioselective synthesis:

- Organocatalysts : Proline derivatives for aldol reactions.

- Metal Complexes : Ru-BINAP catalysts for hydrogenation.

Final Oxidation and Deprotection

The 6-oxo group is introduced via Jones oxidation or Swern oxidation of a secondary alcohol. The carboxylic acid is deprotected by:

- Ester Hydrolysis : Use NaOH in ethanol/water (1:1) at reflux.

- Acid Workup : Neutralize with HCl to precipitate the free acid.

Purification and Characterization

- Crystallization : Ethanol/water mixtures for final product recrystallization.

- Chromatography : Silica gel column with ethyl acetate/hexane gradients.

- Analytical Data :

- HPLC : >95% purity (C18 column, 0.1% TFA in acetonitrile/water).

- NMR : δ 7.25 (thiophene-H), 4.10 (m, OCH₂), 3.35 (s, OCH₃).

Challenges and Optimization

- Low Yields in Resolution : Improve by screening alternative resolving agents (e.g., dibenzoyl-L-tartaric acid).

- Side Reactions during Alkylation : Minimize by using anhydrous conditions and slow reagent addition.

Q & A

Q. What synthetic routes are recommended for preparing (2R,3R)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid?

The synthesis typically involves multi-step reactions starting from a piperidine core. Key steps include:

- Functionalization of the piperidine ring : Introduce the 2-(3-methylthiophen-2-yl) moiety via Suzuki-Miyaura coupling or nucleophilic substitution, depending on precursor availability.

- Methoxyethyl group incorporation : Use alkylation with 2-methoxyethyl bromide under basic conditions (e.g., NaH in DMF).

- Carboxylic acid formation : Oxidize a primary alcohol intermediate (if present) using potassium permanganate (KMnO₄) or Jones reagent .

- Purification : Employ reverse-phase HPLC with gradients (e.g., methanol-water) to isolate the final product, as demonstrated in analogous syntheses .

Q. What spectroscopic techniques are critical for confirming the compound’s stereochemistry and structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying stereochemistry (e.g., coupling constants for vicinal protons) and substituent positions. For example, the methoxyethyl group’s protons appear as distinct triplets (~δ 3.4–3.6 ppm) .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 3-methylthiophen-2-yl group?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions. Adjust ligand-to-metal ratios to enhance efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yields compared to traditional reflux methods .

- Protecting Groups : Temporarily protect the piperidine nitrogen or carboxylic acid during thiophene coupling to prevent side reactions .

Q. What computational strategies predict the compound’s interaction with enzymatic targets (e.g., kinases or GPCRs)?

- Molecular Docking : Use software like Discovery Studio to model binding poses. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in explicit solvent) to identify critical interactions.

- QSAR Modeling : Corrogate structural features (e.g., thiophene methyl position) with biological activity data from analogs .

Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Assay Validation : Replicate experiments under standardized conditions (pH, temperature, cofactors).

- Purity Analysis : Verify compound purity (>95%) via HPLC and mass spectrometry to rule out impurities affecting results .

- Target Selectivity Profiling : Screen against related enzymes/receptors to identify off-target effects that may explain discrepancies .

Data Analysis and Mechanistic Questions

Q. What methods resolve stereochemical instability observed during storage or in solution?

- Chiral HPLC : Monitor enantiomeric excess over time using a chiral stationary phase (e.g., amylose-based columns).

- Low-Temperature Storage : Store at –20°C in anhydrous DMSO to minimize racemization.

- pH Control : Maintain solutions near the compound’s pKa (~4.0) to stabilize the zwitterionic form .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.

- Site-Directed Mutagenesis : Modify putative binding residues in the enzyme to confirm interaction sites .

Methodological Recommendations

Q. What strategies are recommended for scaling up synthesis without compromising stereochemical purity?

- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side products.

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.

- Crystallization-Driven Purification : Optimize solvent systems (e.g., ethyl acetate/hexane) to isolate enantiopure crystals .

Q. How to design SAR studies for derivatives of this compound?

- Core Modifications : Synthesize analogs with varying substituents on the thiophene (e.g., halogens, alkyl chains).

- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazoles or sulfonamides to assess impact on potency.

- Metabolic Stability Assays : Test derivatives in liver microsomes to identify metabolically resistant candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.